molecular formula C14H19N3OS B11428586 1-(2-methoxyethyl)-3-((2-methyl-1H-indol-5-yl)methyl)thiourea

1-(2-methoxyethyl)-3-((2-methyl-1H-indol-5-yl)methyl)thiourea

Cat. No.: B11428586
M. Wt: 277.39 g/mol
InChI Key: XCQDAWPKJJTAKR-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under mild conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as solvent choice, temperature, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-[(2-methyl-1H-indol-5-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

3-(2-methoxyethyl)-1-[(2-methyl-1H-indol-5-yl)methyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Additionally, the indole ring can participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-dimethylaminoethyl)-1H-indol-5-yl acetate
  • Methyl indole-3-acetate
  • 1H-Indole-3-ethanamine, N-methyl-

Uniqueness

Compared to similar compounds, 3-(2-methoxyethyl)-1-[(2-methyl-1H-indol-5-yl)methyl]thiourea stands out due to its unique combination of the methoxyethyl group and the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

InChI

InChI=1S/C14H19N3OS/c1-10-7-12-8-11(3-4-13(12)17-10)9-16-14(19)15-5-6-18-2/h3-4,7-8,17H,5-6,9H2,1-2H3,(H2,15,16,19)

InChI Key

XCQDAWPKJJTAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NCCOC

Origin of Product

United States

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